molecular formula C10H13NO2 B13910081 Ethyl 5-ethylpyridine-2-carboxylate CAS No. 13509-15-4

Ethyl 5-ethylpyridine-2-carboxylate

Cat. No.: B13910081
CAS No.: 13509-15-4
M. Wt: 179.22 g/mol
InChI Key: MOCKUVGMROUXCR-UHFFFAOYSA-N
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Description

Ethyl 5-ethylpyridine-2-carboxylate is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of an ethyl group at the 5th position and an ester functional group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethylpyridine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-ethylpyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester.

Another method involves the alkylation of 2-pyridinecarboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-ethylpyridine-2-carboxylic acid.

    Reduction: Formation of 5-ethylpyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 5-ethylpyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-ethylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 5-ethylpyridine-2-carboxylate can be compared with other pyridine derivatives such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-pyridinecarboxylate: Lacks the ethyl group at the 5th position.

    5-Ethylpyridine-2-carboxylic acid: The carboxylic acid form of the compound.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

CAS No.

13509-15-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 5-ethylpyridine-2-carboxylate

InChI

InChI=1S/C10H13NO2/c1-3-8-5-6-9(11-7-8)10(12)13-4-2/h5-7H,3-4H2,1-2H3

InChI Key

MOCKUVGMROUXCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)OCC

Origin of Product

United States

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